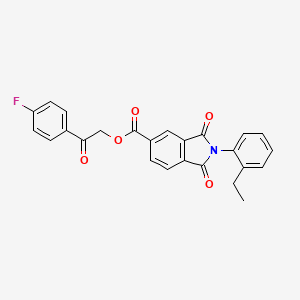

![molecular formula C13H21Cl2NO4 B4628642 2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride" often involves multi-step reactions that include reductive amination, annulation, and sometimes protection and deprotection strategies. For example, the synthesis of related compounds has been reported using starting materials such as 4-methoxybenzaldehyde, followed by reductive amination with 2-aminoethanol and subsequent chemical transformations (Zhang Fuli, 2012). These methods emphasize the versatility and complexity of synthesizing such molecules, which may apply to the target compound as well.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often characterized using techniques like X-ray crystallography, which reveals their crystalline structure and molecular conformation. For instance, studies on similar compounds have shown the importance of hydrogen bonding in defining the supramolecular structures, which could also be relevant for understanding the structure of "2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride" (Yongshu Xie et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various reactions, including hydrolysis and oxidation. These studies often reveal the stability of the chemical bonds and the functional groups' reactivity under different conditions. For example, the reactivity of benzyl and dimethoxybenzyl protecting groups has been analyzed, providing insights into the stability and chemical behavior of these groups in various conditions (N. Nakajima et al., 1988).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are often determined experimentally and can significantly influence the compound's suitability for specific applications. For instance, the crystalline structure and solubility in different solvents of related compounds have been detailed, providing a basis for understanding the physical behavior of "2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride" (N. El‐Brollosy et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids/bases, potential for forming derivatives, and participation in chemical reactions, are integral to understanding the compound's utility. Studies on related molecules have provided insights into the chemical behavior of such compounds, including their stability under various conditions and their reactivity with different reagents (K. Horita et al., 1986).

Wissenschaftliche Forschungsanwendungen

Metabolism and Identification of Urinary Metabolites

The compound 2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride, akin to related substances, undergoes in vivo metabolism, leading to various metabolic pathways and the formation of multiple metabolites. For instance, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats have identified multiple metabolites, highlighting the compound's biotransformation and the complexity of its metabolic pathways. Such research underscores the importance of understanding the metabolic fate of chemically related compounds, which can inform on the pharmacokinetics and toxicological profiles of new substances (Kanamori et al., 2002).

Enzymatic Catalysis and Oxidation Processes

Research into the enzymatic catalysis and oxidation processes of structurally similar compounds, such as the chloroperoxidase-catalyzed benzylic hydroxylation, provides insights into potential applications of 2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride in biochemical and industrial processes. These studies contribute to our understanding of how enzymes can be utilized to facilitate specific reactions, including the oxidation of methoxybenzyl alcohols, revealing potential routes for chemical synthesis and modification (Miller et al., 1995).

Polymerization and Release Kinetics

Investigations into the polymerization processes and kinetics of ethanol release from compounds like 3-aminopropyltriethoxy silane provide a foundation for understanding how 2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride might behave under similar conditions. Such research is crucial for the development of new materials and for optimizing the conditions under which these reactions occur, offering potential applications in materials science and engineering (Ogasawara et al., 2001).

Synthesis of Schiff and Mannich Bases

The synthesis of Schiff and Mannich bases from isatin derivatives with aminoalkoxy compounds, such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcases the chemical versatility and potential applications of 2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride in medicinal chemistry and organic synthesis. These reactions facilitate the creation of compounds with potential biological activity, illustrating the importance of such chemical transformations in drug discovery and development (Bekircan & Bektaş, 2008).

Eigenschaften

IUPAC Name |

2-[2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO4.ClH/c1-17-12-8-10(7-11(14)13(12)18-2)9-15-3-5-19-6-4-16;/h7-8,15-16H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYXIBNDKZUHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CNCCOCCO)Cl)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(3-Chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3,4-diethoxybenzoyl)amino]ethyl}-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4628560.png)

![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)

![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)

![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)